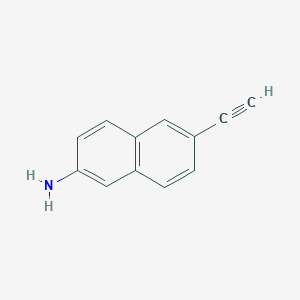
6-Ethynylnaphthalen-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethynylnaphthalen-2-amine is an organic compound with the molecular formula C12H9N It is a derivative of naphthalene, characterized by the presence of an ethynyl group at the 6th position and an amine group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethynylnaphthalen-2-amine typically involves the introduction of an ethynyl group to a naphthalene derivative. One common method is the Sonogashira coupling reaction, where an aryl halide reacts with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include a base such as triethylamine and a solvent like tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Safety measures and environmental considerations are crucial in industrial settings to manage the use of catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions: 6-Ethynylnaphthalen-2-amine undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The amine group can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Electrophiles like bromine (Br2) or nitronium ion (NO2+).
Major Products:
Oxidation: Formation of naphthaldehydes or naphthoquinones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated or nitrated naphthalene derivatives.
Scientific Research Applications
6-Ethynylnaphthalen-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Explored for its potential in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of dyes, polymers, and other functional materials.
Mechanism of Action
The mechanism of action of 6-Ethynylnaphthalen-2-amine involves its interaction with molecular targets through its ethynyl and amine groups. These functional groups can participate in various chemical reactions, influencing biological pathways and molecular interactions. The compound’s aromatic structure allows it to engage in π-π interactions, which can be crucial in binding to specific proteins or nucleic acids.
Comparison with Similar Compounds
2-Naphthylamine: Another naphthalene derivative with an amine group at the 2nd position but lacking the ethynyl group.
6-Bromonaphthalen-2-amine: Similar structure but with a bromine atom instead of an ethynyl group.
Uniqueness: 6-Ethynylnaphthalen-2-amine is unique due to the presence of both an ethynyl and an amine group, which imparts distinct chemical reactivity and potential applications. The ethynyl group enhances its ability to participate in coupling reactions, while the amine group provides opportunities for further functionalization.
Properties
CAS No. |
402956-37-0 |
|---|---|
Molecular Formula |
C12H9N |
Molecular Weight |
167.21 g/mol |
IUPAC Name |
6-ethynylnaphthalen-2-amine |
InChI |
InChI=1S/C12H9N/c1-2-9-3-4-11-8-12(13)6-5-10(11)7-9/h1,3-8H,13H2 |
InChI Key |
AVDVMYQBZCZBQW-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC2=C(C=C1)C=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl (3-isobutyl-4-oxo-1,3,7-triazaspiro[4.4]non-1-en-2-yl)carbamate oxalate](/img/structure/B14026991.png)

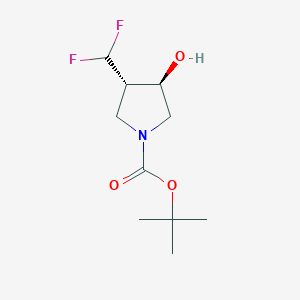
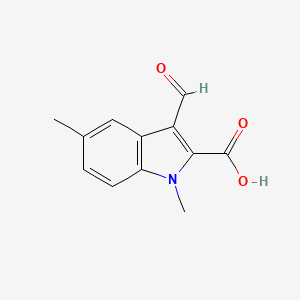
![2,2-Dimethyl-5-{[2-(methylsulfanyl)anilino]methylene}-1,3-dioxane-4,6-dione](/img/structure/B14027026.png)

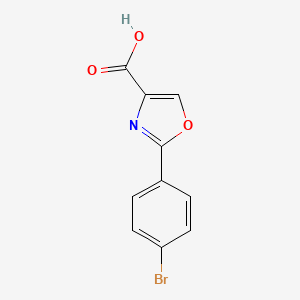
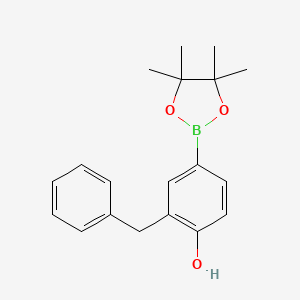
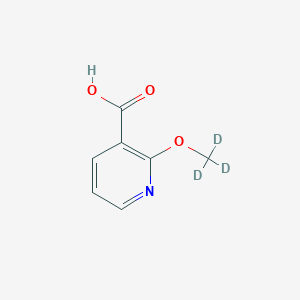
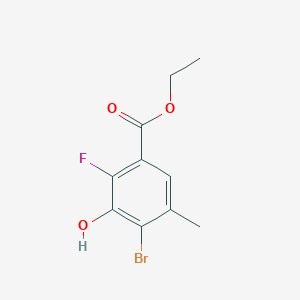
![(2S)-2-amino-2-[(3R)-1-tert-butoxycarbonylpyrrolidin-3-yl]acetic acid](/img/structure/B14027087.png)
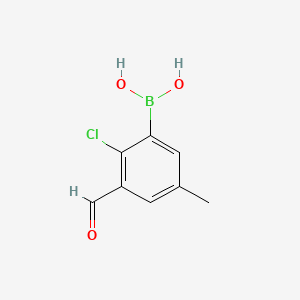
![Rel-(3S,3aS,6aS)-3-hydroxy-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B14027093.png)
